3-(4-Chloro-2-fluorophenyl)isoxazol-5-amine
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Overview
Description
3-(4-chloro-2-fluorophenyl)-1,2-oxazol-5-amine is a chemical compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to the oxazole ring The amine group at the 5-position of the oxazole ring further defines its chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-2-fluorophenyl)-1,2-oxazol-5-amine typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-chloro-2-fluoroaniline with glyoxal in the presence of an acid catalyst can lead to the formation of the oxazole ring.
Introduction of the amine group: The amine group can be introduced through nucleophilic substitution reactions. For instance, the reaction of the oxazole intermediate with ammonia or an amine source under suitable conditions can yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-chloro-2-fluorophenyl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:
Substitution reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and reduction reactions: The oxazole ring can be subjected to oxidation or reduction under specific conditions to yield different derivatives.
Coupling reactions: The amine group can participate in coupling reactions, such as the formation of amides or ureas.
Common Reagents and Conditions
Nucleophilic aromatic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield substituted phenyl derivatives, while oxidation and reduction can lead to various oxazole derivatives.
Scientific Research Applications
3-(4-chloro-2-fluorophenyl)-1,2-oxazol-5-amine has several scientific research applications:
Medicinal chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological studies: The compound can be used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 3-(4-chloro-2-fluorophenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can enhance its binding affinity to certain enzymes or receptors. The oxazole ring can participate in hydrogen bonding and other interactions, while the amine group can form covalent bonds with target molecules. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-fluorophenyl isocyanate
- 3-chloro-4-fluorophenyl isocyanate
- 2-chloro-1-fluoro-4-isocyanatobenzene
Uniqueness
3-(4-chloro-2-fluorophenyl)-1,2-oxazol-5-amine is unique due to the presence of the oxazole ring and the specific positioning of the chloro and fluoro substituents. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H6ClFN2O |
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Molecular Weight |
212.61 g/mol |
IUPAC Name |
3-(4-chloro-2-fluorophenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H6ClFN2O/c10-5-1-2-6(7(11)3-5)8-4-9(12)14-13-8/h1-4H,12H2 |
InChI Key |
JGZJCXVUFYZHTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C2=NOC(=C2)N |
Origin of Product |
United States |
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